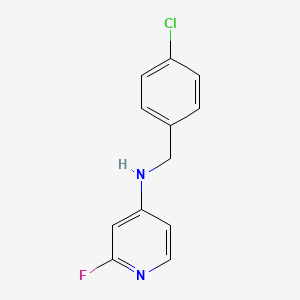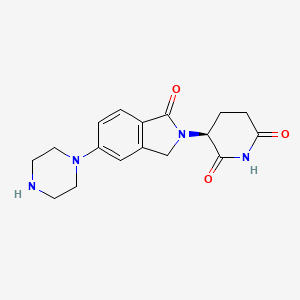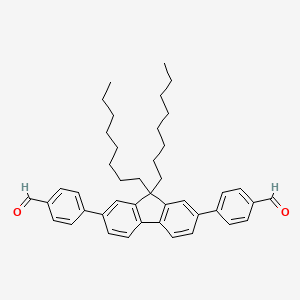![molecular formula C11H15ClN4O B13351899 (S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13351899.png)
(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both pyrrole and pyrazine rings, making it a valuable scaffold in medicinal chemistry and drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired configuration .
Industrial Production Methods
Industrial production methods for this compound often employ transition-metal-free strategies to ensure high yields and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine (Cl₂) or nitric acid (HNO₃).
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
科学的研究の応用
(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory, antioxidant, and antitumor agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action for (S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. the exact mechanisms are still under investigation, and more research is needed to fully understand its action .
類似化合物との比較
Similar Compounds
Pyridazine: Another nitrogen-containing heterocycle with similar biological activities.
Pyridazinone: Known for its wide range of pharmacological activities, including antimicrobial and anticancer properties
Uniqueness
What sets (S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine apart is its unique combination of pyrrole and pyrazine rings, which confer distinct biological activities and make it a versatile scaffold for drug discovery .
特性
分子式 |
C11H15ClN4O |
|---|---|
分子量 |
254.71 g/mol |
IUPAC名 |
(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C11H15ClN4O/c12-9-6-14-10-7-15(4-5-16(9)10)11(17)8-2-1-3-13-8/h6,8,13H,1-5,7H2/t8-/m0/s1 |
InChIキー |
SMQLARGZWFUBDK-QMMMGPOBSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N2CCN3C(=NC=C3Cl)C2 |
正規SMILES |
C1CC(NC1)C(=O)N2CCN3C(=NC=C3Cl)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)


![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)





![6-[(4-Chlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351867.png)



